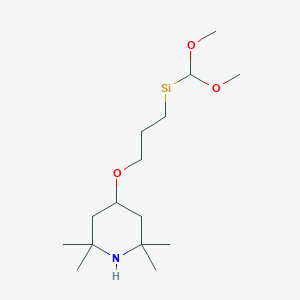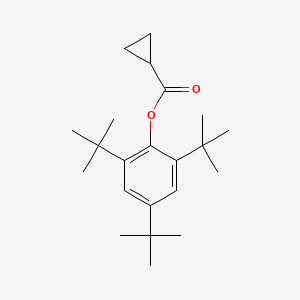![molecular formula C15H11NOS B14308833 3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one CAS No. 114882-62-1](/img/structure/B14308833.png)
3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one is a compound that features a thiazole ring fused with a biphenyl structure. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one typically involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazole derivative through a series of intermediate steps, including the formation of thiohydrazonate and subsequent cyclization .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve the use of Lawesson’s Reagent with 4-oxocarboxylic acid derivatives, N-acyl amino acid derivatives, and N-acyl-N’-ethoxycarbonylhydrazines . These reactions produce substituted thiophenes, thiazoles, and 1,3,4-thiadiazole-2(3H)-thiones .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and Lawesson’s Reagent . Reaction conditions typically involve the use of solvents like ethanol and triethylamine, with reactions carried out at room temperature or under reflux .
Major Products Formed
Major products formed from these reactions include various thiazole derivatives, such as pyrano[2,3-d]thiazole and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other thiazole derivatives.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Used in the development of synthetic drugs, fungicides, and dyes.
Wirkmechanismus
The mechanism of action of 3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes such as poly (ADP-ribose) polymerase-1 and bacterial DNA gyrase B . These interactions disrupt essential biological processes, leading to the compound’s antibacterial, antifungal, and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ritonavir: An antiretroviral drug containing a thiazole ring.
Sulfathiazole: An antimicrobial drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
3-(1,3-Thiazol-2(3H)-ylidene)[1,1’-biphenyl]-4(3H)-one is unique due to its specific structural combination of a thiazole ring and a biphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
114882-62-1 |
|---|---|
Molekularformel |
C15H11NOS |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
4-phenyl-2-(1,3-thiazol-2-yl)phenol |
InChI |
InChI=1S/C15H11NOS/c17-14-7-6-12(11-4-2-1-3-5-11)10-13(14)15-16-8-9-18-15/h1-10,17H |
InChI-Schlüssel |
OFMIIOLIVOMHPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


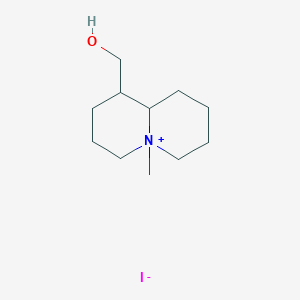

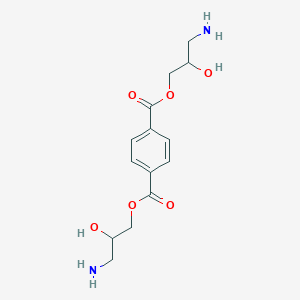
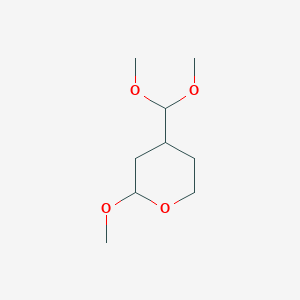
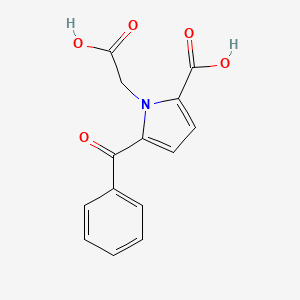


![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)

